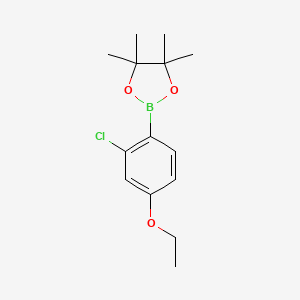

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

Descripción

Foundational Role of Organoboron Reagents in Synthetic Methodologies

Organoboron compounds have become indispensable tools in modern synthetic chemistry due to their versatile reactivity and operational simplicity. google.comchemicalbook.com Their significance is rooted in the ability of the boron atom to be substituted by a carbon-based group, creating a stable yet reactive species. This unique electronic structure makes them ideal partners in a wide array of chemical transformations. google.com

The most prominent application of organoboron reagents is in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. google.com This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide or triflate. google.com The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives have established this method as a mainstay in academic and industrial laboratories for constructing complex molecular frameworks, especially biaryl structures found in many pharmaceuticals and materials. frontierspecialtychemicals.com

Beyond C-C bond formation, organoboron reagents are pivotal in other transformations, including carbon-heteroatom bond-forming reactions like the Chan-Lam coupling for C-N and C-O bond synthesis. Furthermore, their utility extends to roles as catalysts and as key intermediates in hydroboration reactions. google.com A significant advantage contributing to their widespread adoption is their general stability and lower toxicity compared to many other organometallic reagents, with their primary byproduct, boric acid, being environmentally benign. chemicalbook.com

Strategic Advantages of Pinacol (B44631) Esters in Catalytic Transformations

While boronic acids are foundational, their corresponding pinacol esters offer distinct strategic advantages, making them the preferred reagents in many synthetic contexts. Boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), and can be challenging to purify via chromatography. Boronic acid pinacol esters, formed by the condensation of a boronic acid with pinacol, are generally more stable, crystalline solids that are less susceptible to degradation and are readily purified by standard techniques like silica (B1680970) gel chromatography.

This enhanced stability is a key advantage in multi-step syntheses, allowing the boronic acid functionality to be carried through various reaction conditions without decomposition. dntb.gov.ua The pinacol group acts as a protecting group, masking the reactive boronic acid. The ester can often be used directly in cross-coupling reactions, or the free boronic acid can be regenerated by simple hydrolysis if needed. frontierspecialtychemicals.com In the context of catalytic transformations like the Suzuki-Miyaura reaction, pinacol esters are highly competent coupling partners. dntb.gov.ua Although the transmetalation step may proceed at different rates compared to the free boronic acid, their ease of handling, purification, and storage often makes them the more practical choice for complex synthetic campaigns. dntb.gov.ua

Scope and Significance of 2-Chloro-4-ethoxyphenylboronic Acid Pinacol Ester as a Versatile Intermediate

This compound is a multifunctional building block that exemplifies the strategic utility of substituted arylboronic esters in organic synthesis. Its chemical structure is primed for sequential, regioselective modifications, making it a valuable precursor for the synthesis of complex, polysubstituted aromatic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2121513-55-9 |

| Molecular Formula | C₁₄H₂₀BClO₃ |

| Molecular Weight | 282.57 g/mol |

The significance of this intermediate lies in the orthogonal reactivity of its three key functional groups:

Boronic Acid Pinacol Ester : This group is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It allows for the formation of a new C-C bond by coupling with a wide variety of aryl or vinyl halides and triflates, enabling the construction of complex biaryl or substituted styrene (B11656) scaffolds. google.com

Chloro Group : The chlorine atom on the aromatic ring serves as a secondary handle for further functionalization. It can participate in a range of transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne formation), or a second Suzuki coupling. boroncore.com Its position ortho to the boronic ester and meta to the ethoxy group influences the electronic properties of the ring and can direct subsequent reactions.

Ethoxy Group : The electron-donating ethoxy group modifies the reactivity of the aromatic ring. It can also be a site for ether cleavage under specific conditions to reveal a phenol (B47542), providing another point for diversification.

This trifecta of reactive sites allows for a modular and convergent approach to synthesizing complex target molecules. A synthetic chemist can first utilize the boronic ester in a Suzuki coupling, then target the chloro group in a subsequent Buchwald-Hartwig amination, leading to a highly substituted and complex product in a controlled, stepwise manner. This versatility makes it a powerful tool for building libraries of compounds in medicinal chemistry and for constructing advanced materials.

Table 2: Potential Synthetic Applications of this compound

| Reaction Name | Reactive Site | Bond Formed | Potential Coupling Partner |

| Suzuki-Miyaura Coupling | Boronic Ester | C(aryl)-C(aryl/vinyl) | Aryl/Vinyl Halide or Triflate |

| Buchwald-Hartwig Amination | Chloro Group | C(aryl)-N | Primary or Secondary Amine |

| Chan-Lam Coupling | Boronic Ester | C(aryl)-N or C(aryl)-O | Amine, Amide, or Phenol |

| Sonogashira Coupling | Chloro Group | C(aryl)-C(alkynyl) | Terminal Alkyne |

| Ullmann Condensation | Chloro Group | C(aryl)-O | Phenol or Alcohol |

Compound Nomenclature

Propiedades

IUPAC Name |

2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJPAOZRKWNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of Arylboronic Acid Pinacol Esters

Transesterification Processes Involving the Pinacol (B44631) Moiety

Exchange with Polyol-Based Boronic Acids

No specific data is available for 2-Chloro-4-ethoxyphenylboronic acid pinacol ester.

Formation of Diethanolamine Boronates for Boronic Acid Generation

No specific data is available for this compound.

Derivatization to Alternative Boron Species

Conversion to Organotrifluoroborate Salts

No specific data is available for this compound.

Homologation Reactions of Arylboronic Esters

No specific data is available for this compound.

Reversible Ring-Opening Reactivity of Pinacol Boronates

No specific data is available for this compound.

A conclusive article with the requested detailed research findings and data tables for this compound cannot be produced at this time.

Applications of 2 Chloro 4 Ethoxyphenylboronic Acid Pinacol Ester in Catalytic Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate, catalyzed by a transition metal complex. 2-Chloro-4-ethoxyphenylboronic acid pinacol (B44631) ester is an ideal substrate for these transformations due to the stability and handling advantages of the pinacol ester group compared to free boronic acids. nih.gov

Palladium remains the most extensively used catalyst for Suzuki-Miyaura reactions. The efficiency of the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the choice of ligand coordinated to the palladium center. nih.gov For coupling partners like 2-Chloro-4-ethoxyphenylboronic acid pinacol ester with aryl or vinyl halides, catalyst design is paramount for achieving high yields and broad substrate scope.

The role of ligands, typically electron-rich phosphines, is to stabilize the Pd(0) active species and facilitate the key steps of the catalytic cycle. nih.gov For instance, bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands have been instrumental in developing highly active catalysts. These ligands promote the oxidative addition of even less reactive aryl chlorides and enhance the rate of reductive elimination. nih.govorganic-chemistry.org Catalyst design also involves creating air-stable palladium precatalysts that are easily activated under reaction conditions, simplifying experimental procedures. organic-chemistry.org The selection of the appropriate ligand and palladium source is critical for overcoming challenges such as catalyst deactivation and competing side reactions like protodeboronation. nih.gov

Table 1: Influence of Ligand Classes in Palladium-Catalyzed Suzuki-Miyaura Couplings

| Ligand Class | Key Features | Typical Impact on Reaction | Example Ligands |

|---|---|---|---|

| Triarylphosphines | Modest electron donors, sterically accessible. | Effective for simple aryl bromides and iodides. | Triphenylphosphine |

| Bulky, Electron-Rich Biarylphosphines | High electron density, significant steric hindrance. | Enables coupling of unactivated aryl chlorides, hindered substrates, and operates at low catalyst loadings. nih.gov | SPhos, XPhos |

In the pursuit of more sustainable and economical chemical processes, nickel has emerged as a powerful alternative to palladium. As a more earth-abundant and less expensive metal, nickel catalysts have been developed for a wide range of cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings can effectively couple arylboronic esters like this compound with various organic electrophiles, including challenging substrates like phenol (B47542) derivatives and aliphatic alcohols. nih.govnih.gov

These systems often employ commercially available and air-stable precatalysts, such as NiCl2(PCy3)2, and can be performed in more environmentally friendly "green" solvents. nih.gov Nickel catalysis sometimes offers complementary reactivity to palladium, enabling transformations that are difficult to achieve with traditional Pd-based systems.

Table 2: Comparison of Palladium and Nickel Catalysts for Suzuki-Miyaura Couplings

| Feature | Palladium (Pd) Catalysts | Nickel (Ni) Catalysts |

|---|---|---|

| Cost & Abundance | Expensive, low abundance. | Inexpensive, earth-abundant. |

| Reactivity | Highly effective, well-understood reactivity. | High reactivity, can couple a wider range of oxygen-based electrophiles. nih.gov |

| Substrate Scope | Broad scope, especially with advanced ligands. | Broad scope, including aryl chlorides and phenol derivatives. nih.gov |

| Toxicity | Higher toxicity concerns. | Generally lower toxicity. |

First-row transition metals, particularly cobalt, are gaining significant attention as catalysts for cross-coupling reactions. Cobalt offers the advantages of being highly abundant, inexpensive, and having unique reactivity profiles. researchgate.net Researchers have successfully identified cobalt(II)/terpyridine catalyst systems that, in the presence of a suitable base, can mediate the Suzuki-Miyaura cross-coupling of arylboronic esters with aryl halides. acs.org The development of cobalt-catalyzed methods represents a significant step toward replacing precious-metal catalysts in large-scale chemical synthesis. acs.org While still an emerging field compared to palladium and nickel catalysis, these systems hold considerable promise for future applications in boronic ester transformations. researchgate.netacs.org

A significant challenge in cross-coupling is the preservation of stereochemistry when using chiral starting materials. In the context of organoboronic esters, if the boron atom is attached to a stereocenter, there is a risk of racemization during the reaction. Stereoselective cross-coupling reactions are designed to transfer this chirality from the starting material to the product with high fidelity. rsc.orgrsc.org

For chiral secondary boronic esters, the Suzuki-Miyaura reaction can proceed with a high degree of stereoretention, meaning the configuration of the chiral carbon atom is maintained in the final product. nih.govacs.org This is achieved through careful selection of the catalyst, ligands, and reaction conditions that ensure the transmetalation step occurs faster than competing pathways that would scramble the stereochemical information. researchgate.net The ability to perform these couplings stereospecifically is of immense value for the synthesis of enantiomerically pure pharmaceuticals and natural products. rsc.orgrsc.org

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic esters are valuable partners in other types of metal-catalyzed transformations.

Copper-catalyzed reactions have become a powerful tool in organic synthesis, offering mild and often complementary reactivity to palladium- and nickel-based systems. One notable application is the direct coupling of arylboron reagents with C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials (like halides or triflates), making it a more atom-economical process. Using a removable directing group on one of the aromatic substrates, a copper catalyst can facilitate the formation of a biaryl product by coupling the C-H bond with an arylboron reagent. nih.gov This methodology provides a novel route for constructing C-C bonds and highlights the expanding utility of boronic esters like this compound in advanced synthetic strategies. nih.gov

Oxidative Boron-Heck Coupling Sequences

The oxidative Heck reaction, also known as the Heck-Miyaura coupling, is a powerful palladium-catalyzed method for the arylation of olefins. Unlike the traditional Heck reaction that utilizes aryl halides or triflates, the oxidative variant employs organoboron compounds such as arylboronic acids and their esters. In this sequence, a Pd(0) catalyst is oxidized to Pd(II) in the catalytic cycle.

While specific examples detailing the use of this compound in oxidative Boron-Heck coupling sequences are not prevalent in the literature, the general reactivity of arylboronic acid pinacol esters is well-established. The reaction typically proceeds via the following steps:

Transmetalation: The arylboronic acid pinacol ester transfers its aryl group to a Pd(II) species.

Migratory Insertion: The olefin coordinates to the arylpalladium(II) complex, followed by migratory insertion of the aryl group onto the olefin.

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium(II) intermediate to form the arylated olefin product and a hydridopalladium(II) species.

Reductive Elimination and Reoxidation: The hydridopalladium(II) species undergoes reductive elimination to regenerate a Pd(0) catalyst, which is then reoxidized to Pd(II) by an external oxidant to complete the catalytic cycle.

The electronic and steric properties of the 2-chloro-4-ethoxyphenyl group would influence the efficiency and regioselectivity of the migratory insertion step. The presence of the electron-donating ethoxy group and the electron-withdrawing chloro group can modulate the reactivity of the aryl ring.

Table 1: General Parameters for Oxidative Boron-Heck Coupling of Arylboronic Acid Pinacol Esters

| Parameter | Description |

| Catalyst | Typically a palladium(II) salt, such as Pd(OAc)₂ or PdCl₂. |

| Ligand | Phosphine ligands (e.g., PPh₃, dppf) or N-heterocyclic carbenes (NHCs) are often used. |

| Oxidant | Common oxidants include benzoquinone, molecular oxygen, or copper(II) salts. |

| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are frequently employed. |

| Temperature | Reactions are typically run at elevated temperatures, ranging from 60 to 120 °C. |

Allylation of Ketones with Allyl Pinacol Boronates

The allylation of ketones with allyl pinacol boronates is a well-established method for the formation of homoallylic alcohols. This reaction proceeds through a nucleophilic addition of the allyl group from the boron reagent to the electrophilic carbonyl carbon of the ketone.

It is important to note that this reaction is specific to allylboronates , where the boron atom is attached to an allyl group. This compound , being an arylboronate , does not possess the necessary allyl group to participate in this transformation. Therefore, the direct allylation of ketones is not a relevant application for this compound.

C-C Bond Formation Beyond Direct Cross-Coupling

Beyond direct cross-coupling reactions, arylboronic acid pinacol esters can participate in more complex transformations that lead to the formation of new carbon-carbon bonds.

Functionalized Olefin Cross-Coupling

Functionalized olefin cross-coupling reactions represent a powerful strategy for the construction of complex carbon skeletons. organic-chemistry.orgmdpi.com These reactions often involve the coupling of an organometallic reagent with an olefinic partner. While not a direct participant in the key C-C bond-forming step of certain functionalized olefin cross-couplings, arylboronic acid pinacol esters like this compound can be used to synthesize one of the coupling partners.

For instance, a vinylboronate can be prepared and subsequently coupled with an aryl halide in a Suzuki-Miyaura reaction to generate a functionalized olefin. This product can then undergo further cross-coupling reactions. The 2-chloro-4-ethoxyphenyl moiety could be introduced in this manner.

Table 2: Representative Functionalized Olefin Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Vinylboronate | Aryl Halide | Pd(0) catalyst, base | Arylated Olefin |

| Organozinc Reagent | Alkenyl Halide | Pd(0) or Ni(0) catalyst | Substituted Olefin |

| Grignard Reagent | Alkenyl Halide | Fe or Co catalyst | Substituted Olefin |

Gold-Catalyzed Cycloisomerization Reactions of Boronated Enynes

Gold-catalyzed cycloisomerization reactions of enynes (molecules containing both a double and a triple bond) are a powerful tool for the synthesis of cyclic and polycyclic compounds. When these enynes are functionalized with a boronic ester group, the resulting cyclic products retain the boron functionality, allowing for subsequent cross-coupling reactions.

Similar to the allylation of ketones, the direct participation of This compound in this reaction is not applicable. The boron functionality in these cycloisomerization reactions is typically a part of the enyne substrate itself, usually as a vinyl- or alkynylboronate. The arylboronate does not possess the required enyne structure to undergo this type of transformation.

Mechanistic and Computational Investigations of Arylboronic Acid Pinacol Ester Reactivity

Elucidation of Mechanistic Pathways in Cross-Coupling Reactions

Arylboronic acid pinacol (B44631) esters are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by the transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. A crucial aspect of this step when using boronic esters is whether they undergo hydrolysis to the corresponding boronic acid prior to transmetalation. Structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis. The final step is reductive elimination from the palladium(II) complex, which yields the cross-coupled product and regenerates the palladium(0) catalyst.

While the general mechanism is well-established, the precise pathway for 2-Chloro-4-ethoxyphenylboronic acid pinacol ester would be influenced by its specific electronic and steric properties. The presence of a chloro and an ethoxy group on the phenyl ring will modulate the electron density at the ipso-carbon, which in turn affects the rate of transmetalation.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species. |

| Transmetalation | The aryl group from the boronic ester is transferred to the palladium(II) complex, typically involving a base. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

Spectroscopic and Computational Studies on Boron Speciation and Intermediates

The speciation of boron compounds in solution plays a critical role in their reactivity. For arylboronic acid pinacol esters, the equilibrium between the ester, the corresponding boronic acid (formed via hydrolysis), and various boronate species is influenced by factors such as solvent, pH, and the presence of other coordinating species.

Spectroscopic techniques are invaluable for studying these equilibria and identifying reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹H, ¹¹B, and ¹⁹F nuclei, is a powerful tool for monitoring the kinetics and mechanism of reactions involving boronic esters. For instance, in situ NMR spectroscopy can be used to track the hydrolysis of the pinacol ester to the boronic acid and its subsequent participation in catalytic cycles.

Computational studies, such as those employing Density Functional Theory (DFT), provide detailed insights into the structures and energies of reactants, intermediates, and transition states. These studies can help elucidate the precise mechanism of transmetalation and predict the relative reactivity of different boronic esters. For this compound, computational models could be used to investigate the influence of the chloro and ethoxy substituents on the geometry of the boron center and its interaction with the palladium catalyst.

Theoretical Predictions of Arylboronic Ester Reactivity and Nucleophilicity

The reactivity of an arylboronic ester in cross-coupling reactions is intrinsically linked to the nucleophilicity of the aryl group being transferred. Theoretical calculations can provide quantitative measures of this reactivity. The electronic properties of the substituents on the aromatic ring play a significant role in modulating the nucleophilicity of the ipso-carbon atom attached to the boron.

Computational chemistry can be employed to calculate various reactivity descriptors, such as the charge on the ipso-carbon and the energy of the highest occupied molecular orbital (HOMO), to predict the nucleophilicity and reactivity of substituted arylboronic esters.

Table 2: Electronic Effects of Substituents on Arylboronic Ester Reactivity

| Substituent | Electronic Effect | Expected Impact on Nucleophilicity |

| Chloro (at C2) | Inductively withdrawing, weakly deactivating | Decrease |

| Ethoxy (at C4) | Resonance donating, activating | Increase |

Kinetic Analysis of Boronic Ester Hydrolysis and Transesterification

The stability of arylboronic acid pinacol esters towards hydrolysis is a critical factor in their storage and handling, as well as their reactivity in cross-coupling reactions. The rate of hydrolysis is known to be dependent on the substituents present on the aromatic ring and the pH of the solution. researchgate.net Generally, electron-withdrawing groups tend to increase the rate of hydrolysis by making the boron atom more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. researchgate.net

In the case of this compound, the electron-withdrawing chloro group would be expected to accelerate hydrolysis, while the electron-donating ethoxy group would be expected to slow it down. The net effect on the hydrolysis rate would depend on the relative magnitudes of these opposing influences. Kinetic studies, typically monitored by HPLC or NMR, can provide quantitative data on the rate of hydrolysis under various conditions.

Transesterification, the exchange of the pinacol group with another diol, is another important reaction of boronic esters. This process can be either desirable, as in the case of derivatization, or undesirable, if it leads to the formation of less reactive or unstable species. The kinetics of transesterification can also be studied to understand the factors that govern the stability and reactivity of these compounds.

Advanced Synthetic Applications and Future Research Directions

Strategic Utilization in Complex Molecular Architecture Elaboration

The distinct arrangement of functional groups on the phenyl ring of 2-Chloro-4-ethoxyphenylboronic acid pinacol (B44631) ester makes it a valuable reagent for the targeted elaboration of complex molecules. The boronic ester functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Application in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

While direct examples of the use of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Arylboronic acid pinacol esters are crucial intermediates in the pharmaceutical industry. For instance, similar chlorinated and alkoxylated phenylboronic acid derivatives are utilized in the synthesis of herbicides. Specifically, compounds like 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters are key intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which exhibit herbicidal activity google.com. The Suzuki-Miyaura coupling reaction, for which this compound is an ideal substrate, is a widely used method for constructing the biaryl scaffolds found in many pharmaceutical agents, including anti-inflammatory drugs and anti-cancer agents.

The general utility of boronic acids and their esters in medicinal chemistry is well-established, serving as bioisosteres for carboxylic acids and participating in the synthesis of a wide array of therapeutic agents, including proteasome inhibitors and enzyme inhibitors nih.gov. The presence of the chloro and ethoxy groups on the phenyl ring of this compound allows for fine-tuning of the steric and electronic properties of the target molecules, which can be critical for optimizing biological activity and pharmacokinetic profiles.

Integration into Total Synthesis Strategies for Natural Products

The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks to construct intricate molecular architectures. While specific examples detailing the integration of this compound into the total synthesis of a natural product are not readily found in the literature, the utility of substituted arylboronic esters in such endeavors is a common theme. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the convergent assembly of complex fragments in natural product synthesis. The chloro and ethoxy substituents on the aromatic ring of this particular boronic ester could serve as handles for further functionalization or as key elements for influencing the conformation and biological activity of the final natural product.

Role in Radiochemical Synthesis: Late-Stage Fluorination and Radiotracer Precursors

A significant and rapidly evolving application of arylboronic acid pinacol esters is in the field of radiochemical synthesis, particularly for the preparation of radiotracers for Positron Emission Tomography (PET) imaging. The copper-mediated late-stage radiofluorination of arylboronic esters has emerged as a powerful technique for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into complex molecules nih.govresearchgate.netnih.gov. This method allows for the efficient synthesis of ¹⁸F-labeled radiotracers from the corresponding boronic ester precursors nih.gov.

While a specific radiotracer derived from this compound has not been explicitly reported, its structure makes it a viable candidate as a precursor for the synthesis of novel PET imaging agents. The boronic ester group can be readily converted to an ¹⁸F-labeled fluoro group, and the chloro and ethoxy substituents could be exploited to modulate the biological targeting and pharmacokinetic properties of the resulting radiotracer. The development of new PET tracers is crucial for advancing our understanding of disease and for the development of new diagnostic tools preprints.org.

| Application Area | Precursor Type | Radioisotope | Key Technique |

| PET Imaging | Arylboronic Acid Pinacol Esters | Fluorine-18 (¹⁸F) | Copper-Mediated Radiofluorination |

Development of Novel Catalytic Paradigms for this compound Transformations

The reactivity of this compound is largely defined by the Suzuki-Miyaura cross-coupling reaction. Research in this area is continually focused on the development of more efficient and versatile catalytic systems. Novel palladium catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have shown promise for the coupling of sterically hindered and electronically challenging substrates researchgate.net. These advanced catalysts can offer higher turnover numbers, broader substrate scope, and milder reaction conditions compared to traditional phosphine-based systems researchgate.net.

The development of new catalytic methods directly applicable to the transformation of this compound could expand its synthetic utility. For instance, catalysts that enable selective cross-coupling at the carbon-chlorine bond while preserving the boronic ester, or vice-versa, would provide access to a wider range of complex molecules from a single precursor. Furthermore, research into alternative coupling partners and reaction conditions continues to be an active area of investigation mdpi.commdpi.com.

Contributions to Sustainable and Efficient Chemical Syntheses (Green Chemistry Principles)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of boronic acids and their esters, including this compound, aligns with several of these principles.

The Suzuki-Miyaura coupling reaction, the primary application of this compound, is often considered a relatively "green" transformation due to its high atom economy, tolerance of a wide range of functional groups (reducing the need for protecting groups), and often the use of relatively benign solvents and bases. The boronic acid byproducts are generally considered to have low toxicity nih.gov.

Furthermore, advancements in the synthesis of arylboronic esters themselves are being driven by green chemistry principles. Catalytic methods that avoid the use of stoichiometric organometallic reagents and harsh reaction conditions contribute to more sustainable synthetic routes. The development of catalytic systems that operate in aqueous media or with reduced catalyst loadings further enhances the environmental profile of processes involving these valuable intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-ethoxyphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling precursors. Key steps include protecting the boronic acid with pinacol to stabilize the boron center. Reaction conditions (e.g., Pd catalysts, base selection, and solvent polarity) significantly impact yield. For example, anhydrous tetrahydrofuran (THF) and Pd(PPh₃)₄ are often used to minimize hydrolysis of the boronic ester during coupling . Substituent positioning (chloro at ortho, ethoxy at para) may require adjusted temperatures (e.g., 60–80°C) to avoid steric hindrance .

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

- Methodological Answer : Chromatography (flash column or preparative HPLC) is critical for removing Pd catalyst residues. Recrystallization from hexane/ethyl acetate mixtures improves purity. Characterization via H/C NMR confirms substitution patterns, while mass spectrometry (ESI-MS) validates molecular weight. UV-vis spectroscopy (λmax ~290 nm) monitors stability in solution .

Q. What are the common side reactions or degradation pathways observed during storage or handling?

- Methodological Answer : Hydrolysis of the pinacol ester in aqueous media is a primary degradation pathway. Stability studies in buffered solutions (pH 7–9) reveal gradual boronic acid regeneration, detectable via loss of the 290 nm UV absorbance peak. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF minimizes decomposition .

Q. How does the electronic nature of the chloro and ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at the ortho position enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings. Conversely, the para-ethoxy group’s electron-donating effect stabilizes the intermediate, reducing undesired protodeboronation. Competitive experiments with substituted aryl halides can quantify these effects .

Advanced Research Questions

Q. What strategies enable chemoselective cross-coupling of this boronic ester in complex molecular architectures?

- Methodological Answer : Chemoselectivity is achieved by controlling solution speciation. For example, iterative coupling with sp²-hybridized partners (e.g., alkenyl triflates) exploits differences in Pd catalyst activation. Kinetic studies using B NMR track boronate intermediate formation to optimize stoichiometry .

Q. How can researchers resolve contradictions in reaction kinetics data between this compound and structurally similar analogs?

- Methodological Answer : Discrepancies in rate constants (e.g., hydrolysis vs. coupling) may arise from steric effects or solvent polarity. Head-to-head comparisons under standardized conditions (e.g., 100 μM in pH 7.4 PBS) with UV-vis or LC-MS monitoring are essential. Computational modeling (DFT) of transition states can further clarify substituent impacts .

Q. What role does this compound play in synthesizing functional polymers or micellar systems?

- Methodional Answer : As a boronic ester monomer, it enables RAFT polymerization for amphiphilic block copolymers. Post-polymerization deprotection (e.g., mild acidolysis) yields water-soluble boronic acid polymers, useful in pH-responsive drug delivery. Dynamic light scattering (DLS) confirms micelle formation in aqueous media .

Q. How can its reactivity with biological targets (e.g., proteasomes) be systematically studied?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify proteasome inhibition. LC-MS/MS identifies covalent adducts formed via boronate-thiol interactions. Cell viability assays (MTT) correlate inhibition with apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.